Cas no 78686-84-7 (5-bromo-6-chloropyridine-3-carbonyl chloride)

5-Bromo-6-chloropyridine-3-carbonyl chloride is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. This compound features a reactive carbonyl chloride group at the 3-position, enabling efficient acylation reactions, while the bromo and chloro substituents at the 5- and 6-positions offer further functionalization potential. Its high reactivity makes it valuable for constructing complex pyridine derivatives, particularly in medicinal chemistry for drug discovery. The electron-withdrawing halogen groups enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. This reagent is particularly useful for synthesizing bioactive molecules and agrochemical intermediates.
5-bromo-6-chloropyridine-3-carbonyl chloride structure
78686-84-7 structure
Product Name:5-bromo-6-chloropyridine-3-carbonyl chloride
CAS No:78686-84-7
MF:C6H2BrCl2NO
MW:254.896178722382
MDL:MFCD16037365
CID:2114923
PubChem ID:12677294
Update Time:2025-10-29

5-bromo-6-chloropyridine-3-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-6-chloronicotinoyl chloride
    • 3-PYRIDINECARBONYL CHLORIDE,5-BROMO-6-CHLORO
    • 3-bromo-2-chloro-5-pyridinecarbonyl chloride
    • UNNQINQRAPGCBF-UHFFFAOYSA-N
    • 5-Bromo-6-chloro-nicotinoyl chloride
    • FCH1391715
    • OR200143
    • 5-bromo-6-chloropyridine-3-carbonyl chloride
    • MDL: MFCD16037365
    • Inchi: 1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H
    • InChI Key: UNNQINQRAPGCBF-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=CC(C(=O)Cl)=C1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Topological Polar Surface Area: 30

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5-bromo-6-chloropyridine-3-carbonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:78686-84-7)5-bromo-6-chloropyridine-3-carbonyl chloride
Order Number:A1176894
Stock Status:in Stock
Quantity:500mg/1g/2.5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:35
Price ($):221.0/275.0/567.0
Email:sales@amadischem.com

Additional information on 5-bromo-6-chloropyridine-3-carbonyl chloride

Recent Advances in the Application of 5-Bromo-6-chloropyridine-3-carbonyl chloride (CAS: 78686-84-7) in Chemical Biology and Pharmaceutical Research

5-Bromo-6-chloropyridine-3-carbonyl chloride (CAS: 78686-84-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound serves as a key building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have explored its utility in constructing complex molecular architectures with enhanced pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 5-bromo-6-chloropyridine-3-carbonyl chloride as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound to introduce critical halogen substituents that significantly improved the binding affinity and selectivity of the resulting inhibitors. The study reported a 40% increase in potency compared to previous generation compounds, highlighting the importance of this chemical scaffold in kinase inhibitor development.

In the field of antiviral research, a team from the University of Tokyo recently (2024) published findings in Bioorganic & Medicinal Chemistry Letters detailing the use of 5-bromo-6-chloropyridine-3-carbonyl chloride in the synthesis of potential SARS-CoV-2 main protease inhibitors. The compound's unique halogen pattern allowed for optimal interaction with the protease's active site, resulting in derivatives with IC50 values in the low micromolar range. This research opens new avenues for developing broad-spectrum antiviral agents targeting coronavirus proteases.

Recent advancements in synthetic methodology have also expanded the utility of 5-bromo-6-chloropyridine-3-carbonyl chloride. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of this compound at multiple positions. This breakthrough allows for the rapid generation of diverse compound libraries for high-throughput screening, significantly accelerating drug discovery efforts.

From a safety and scalability perspective, new research published in Organic Process Research & Development (2023) has addressed previous challenges in the large-scale production of 5-bromo-6-chloropyridine-3-carbonyl chloride. The authors developed an optimized synthetic route that reduces hazardous byproducts while maintaining high yield (85%) and purity (>99%). These process improvements make the compound more accessible for industrial applications while meeting stringent regulatory requirements.

Looking forward, the unique properties of 5-bromo-6-chloropyridine-3-carbonyl chloride continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in developing covalent inhibitors for challenging drug targets. The compound's versatility and the recent methodological advances position it as an increasingly important tool in modern drug discovery pipelines.

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Amadis Chemical Company Limited
(CAS:78686-84-7)5-bromo-6-chloropyridine-3-carbonyl chloride
A1176894
Purity:99%/99%/99%
Quantity:500mg/1g/2.5g
Price ($):221.0/275.0/567.0
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